molecular formula C₁₇H₁₆ClNO₂ B1146087 11-Hydroxyasenapine-13CD3 CAS No. 1391744-99-2

11-Hydroxyasenapine-13CD3

Cat. No.: B1146087
CAS No.: 1391744-99-2
M. Wt: 301.77
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Description

11-Hydroxyasenapine-13CD3 is a labeled analogue of 11-Hydroxyasenapine, which is a metabolite of asenapine. Asenapine is an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. The compound this compound is used in scientific research, particularly in the study of metabolic pathways and drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxyasenapine-13CD3 involves the isotopic labeling of 11-Hydroxyasenapine. The process typically starts with the synthesis of asenapine, followed by hydroxylation to produce 11-Hydroxyasenapine. The isotopic labeling is then introduced using deuterated reagents under controlled conditions to ensure the incorporation of the 13CD3 group.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

11-Hydroxyasenapine-13CD3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atom in the structure can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

11-Hydroxyasenapine-13CD3 is used extensively in scientific research, including:

    Chemistry: Studying the metabolic pathways of asenapine and its derivatives.

    Biology: Investigating the interactions of asenapine metabolites with biological targets.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of asenapine and its metabolites.

    Industry: Developing new antipsychotic drugs and improving existing formulations.

Mechanism of Action

The mechanism of action of 11-Hydroxyasenapine-13CD3 is similar to that of asenapine. It acts as an antagonist at various serotonin (5-HT) and dopamine (D2) receptors. This antagonistic activity helps in modulating neurotransmitter levels in the brain, thereby exerting its antipsychotic effects. The compound also interacts with other receptors, including adrenergic and histamine receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Asenapine: The parent compound used for the treatment of schizophrenia and bipolar disorder.

    11-Hydroxyasenapine: The non-labeled analogue of 11-Hydroxyasenapine-13CD3.

    Asenapine N-Oxide: Another metabolite of asenapine with distinct pharmacological properties.

Uniqueness

This compound is unique due to its isotopic labeling, which makes it particularly useful in research applications. The labeled compound allows for precise tracking and analysis of metabolic pathways, providing valuable insights into the pharmacokinetics and pharmacodynamics of asenapine and its metabolites.

Properties

CAS No.

1391744-99-2

Molecular Formula

C₁₇H₁₆ClNO₂

Molecular Weight

301.77

Synonyms

(3aR,12bR)-rel-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol-13CD3

Origin of Product

United States

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